2-[(4-methylbenzyl)thio]-N-(2-phenylethyl)acetamide
Description
2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide is a chemical compound characterized by its unique structure, which includes a sulfanyl group attached to a phenyl ring and an acetamide group
Properties
CAS No. |
591732-33-1 |
|---|---|
Molecular Formula |
C18H21NOS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C18H21NOS/c1-15-7-9-17(10-8-15)13-21-14-18(20)19-12-11-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,20) |
InChI Key |
UULQZELYPOFXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NCCC2=CC=CC=C2 |
solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves the reaction of 4-methylbenzyl mercaptan with 2-phenylethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride; conditionsreflux in anhydrous ether.
Substitution: Alkyl halides, acyl chlorides; conditionsroom temperature to 60°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
- N-(2,5-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness
2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological propertiesCompared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity .
Biological Activity
2-[(4-Methylbenzyl)thio]-N-(2-phenylethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thioether linkage, which is critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thioether group may facilitate binding to various enzymes and receptors, modulating biological pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to tumor growth suppression.
- Antioxidant Activity : Potential to scavenge free radicals, thus protecting cells from oxidative stress.
Biological Activity Overview
Research has shown that this compound exhibits promising anticancer and antimicrobial properties.
Anticancer Activity
A series of studies have evaluated the anticancer efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.31 | Significant growth inhibition |
| A549 (Lung Cancer) | 6.42 | Moderate inhibitory effect |
| HL-60 (Leukemia) | 2.66 | High cytotoxicity |
| HCT116 (Colorectal Cancer) | 10.0 | Selective antitumor activity |
These findings highlight the compound's potential as a therapeutic agent in oncology.
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. The compound has been tested against various bacterial strains, showing moderate inhibition comparable to standard antibiotics.
Case Studies
- Study on MCF-7 Cells : A recent study demonstrated that treatment with this compound resulted in a 64% reduction in cell viability at a concentration of 100 µg/mL, indicating strong potential for breast cancer therapy .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to controls, suggesting effective bioavailability and therapeutic action in vivo .
Structure-Activity Relationship (SAR)
The biological activity of thioether compounds like this compound can be significantly influenced by structural modifications. Variations in the substituents on the benzene rings or the acetamide moiety can enhance or diminish activity.
Notable SAR Findings:
- Substituent Variability : The presence of electron-donating groups on the aromatic rings tends to increase cytotoxicity.
- Chain Length : Modifications in the alkyl chain length between the thioether and acetamide moieties can affect binding affinity and selectivity towards cancer cell types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
